molecular formula C17H23ClN2O3 B560306 SA 57

SA 57

Cat. No.: B560306
M. Wt: 338.8 g/mol
InChI Key: JFSSVCSHPDLFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SA 57 is a synthetic organic compound known for its potent inhibitory effects on fatty acid amide hydrolase (FAAH). It also exhibits off-target inhibition of monoacylglycerol lipase (MAGL) and alpha-beta hydrolase domain-containing protein 6 (ABHD6)

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The enhanced presence of acetylcholine results in prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway Under normal circumstances, AChE breaks down acetylcholine into choline and acetate. This results in prolonged stimulation of cholinergic neurons .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, general characteristics of similar compounds can provide some insights. Piperidine derivatives are generally well absorbed and distributed throughout the body. They are metabolized primarily in the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by these processes, as well as factors such as its solubility and stability.

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can have various effects at the cellular level. It can lead to prolonged stimulation of cholinergic neurons, which can affect numerous physiological processes, including muscle contraction, heart rate, and memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the compound’s stability and its interaction with AChE. Additionally, the presence of other substances, such as drugs or toxins, could potentially interfere with its action by competing for binding sites or altering the function of AChE .

Preparation Methods

The synthesis of SA 57 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Chemical Reactions Analysis

SA 57 undergoes several types of chemical reactions, including:

Properties

IUPAC Name

[2-(methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-19-16(21)12-23-17(22)20-10-8-14(9-11-20)3-2-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSSVCSHPDLFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SA 57
Reactant of Route 2
Reactant of Route 2
SA 57
Reactant of Route 3
Reactant of Route 3
SA 57
Reactant of Route 4
Reactant of Route 4
SA 57
Reactant of Route 5
SA 57
Reactant of Route 6
Reactant of Route 6
SA 57

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.